REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](C2C=CC(F)=CC=2)=C1)=[O:7])([CH3:4])([CH3:3])[CH3:2].FC(F)(F)C(O)=[O:27]>>[C:1]([O:5][C:6]([NH:8][C:16]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:10][OH:27])=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
1-(t-Butoxy)carbonyl-3-(4-fluorophenyl)indole
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=C(C2=CC=CC=C12)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated as in the above Production Example 54
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(CO)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.184 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |